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molecular formula C13H26O B047724 7-Tridecanone CAS No. 462-18-0

7-Tridecanone

Cat. No. B047724
M. Wt: 198.34 g/mol
InChI Key: ULIAPOFMBCCSPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07947837B2

Procedure details

In a 250 mL round bottom flask, 5.00 g (25.5 mmol) dihexylketone, 19.7 g (255 mmol) ammonium acetate, and 1.10 g (17.8 mmol) sodium cyanoborohydride (NaBH3CN) were dissolved in 75 mL absolute MeOH and stirred at room temperature for 48 hours, until no significant amount of the starting material could be detected by NMR. The mixture was quenched by adding concentrated hydrochloric acid (HCl) dropwise (˜3 mL), then concentrated in vacuo. The resulting white solid was taken up in 500 mL water, basified to pH 10 with solid potassium hydroxide (KOH), and extracted with chloroform (CHCl3) twice (200 mL each). The CHCl3 fractions were combined and concentrated to give 4.12 g (81%) of 1-hexylheptylamine 1 as a pale yellow oil. 1H NMR (D2O, 500 MHz): δ 0.73 (t, 6H), 1.15-1.23 (m, 16H), 1.55 (m, 4H), 3.13 (m, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:7]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].C([O-])(=O)C.[NH4+].C([BH3-])#[N:21].[Na+]>CO>[CH2:1]([CH:7]([NH2:21])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(CCCCC)C(=O)CCCCCC
Name
Quantity
19.7 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
1.1 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 48 hours, until no significant amount of the starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched
ADDITION
Type
ADDITION
Details
by adding concentrated hydrochloric acid (HCl) dropwise (˜3 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (CHCl3) twice (200 mL each)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(CCCCC)C(CCCCCC)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.12 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 116.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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